Bienvenue dans la boutique en ligne BenchChem!

12-Hydroxynevirapine

pharmacokinetics metabolite profiling therapeutic drug monitoring

12-Hydroxynevirapine (12-OH-NVP) is the obligate biosynthetic intermediate for the reactive quinone methide and 12-sulfoxynevirapine species that mediate nevirapine idiosyncratic toxicity. Unlike 2-OH, 3-OH, or 8-OH positional isomers, only 12-OH-NVP enables valid bioactivation pathway tracing, SULT-mediated sulfonation assays, and hemoglobin/histone adduct studies. Validated LC-MS/MS retention time of 4.27 min ensures unambiguous resolution from other metabolites. Essential as a positive control for skin rash induction models, sex-dependent CYP metabolism studies (15-fold Vmax difference male vs. female), and next-generation NNRTI safety screening. Procure this high-purity standard to ensure regulatory-grade bioanalytical method validation.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
CAS No. 133627-24-4
Cat. No. B042632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydroxynevirapine
CAS133627-24-4
Synonyms12-Hydroxy Nevirapine; 
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)CO
InChIInChI=1S/C15H14N4O2/c20-8-9-5-7-17-14-12(9)18-15(21)11-2-1-6-16-13(11)19(14)10-3-4-10/h1-2,5-7,10,20H,3-4,8H2,(H,18,21)
InChIKeySEBABOMFNCVZGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Hydroxynevirapine CAS 133627-24-4: Primary Oxidative Metabolite of Nevirapine


12-Hydroxynevirapine (12-OH-NVP; CAS 133627-24-4) is a major phase I oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, a first-line antiretroviral agent for HIV-1 infection [1]. This dipyridodiazepine derivative is formed via cytochrome P450 (CYP)-mediated hydroxylation of the 4-methyl substituent of nevirapine, primarily by CYP3A4, with contributions from CYP3A5, CYP2C9, and CYP2D6 [2]. Unlike the parent drug, 12-hydroxynevirapine serves as the key biosynthetic precursor to the reactive electrophilic species implicated in nevirapine-associated idiosyncratic adverse reactions, including hepatotoxicity and cutaneous hypersensitivity [3].

12-Hydroxynevirapine CAS 133627-24-4: Why Alternative Hydroxy-Nevirapine Metabolites Cannot Substitute


The four primary hydroxylated metabolites of nevirapine—2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine—exhibit distinct and non-interchangeable properties in terms of enzymatic formation pathways, systemic abundance, metabolic stability, and toxicological significance [1]. While all share the nevirapine core scaffold, 12-hydroxynevirapine alone functions as the obligate biosynthetic intermediate for the downstream reactive quinone methide and 12-sulfoxynevirapine species that mediate idiosyncratic drug reactions [2]. Furthermore, clinical pharmacokinetic studies demonstrate that 12-hydroxynevirapine is the predominant circulating metabolite after both single-dose and steady-state nevirapine administration, with metabolic indices and temporal dynamics that differ fundamentally from those of 2-hydroxynevirapine and 3-hydroxynevirapine [3]. Substitution with another positional isomer such as 2-hydroxynevirapine or 8-hydroxynevirapine would therefore invalidate any study design predicated on quantifying nevirapine bioactivation pathways or assessing metabolite-specific toxicity mechanisms.

12-Hydroxynevirapine CAS 133627-24-4: Quantitative Differentiation Evidence for Scientific Procurement


Predominant Circulating Metabolite: 12-Hydroxynevirapine vs. Other Hydroxylated Isomers

In a clinical pharmacokinetic study of HIV-infected Cambodians receiving steady-state nevirapine (200 mg twice daily), 12-hydroxynevirapine was identified as the predominant circulating phase I metabolite. The metabolic index, defined as the ratio of metabolite AUC to parent nevirapine AUC, remained unchanged from single-dose to steady-state conditions, whereas the metabolic index for 3-hydroxynevirapine increased significantly (P < 0.01) and for 2-hydroxynevirapine decreased significantly (P < 0.001) [1]. This temporal stability distinguishes 12-hydroxynevirapine from its positional isomers and establishes it as the most reliable biomarker for assessing nevirapine bioactivation status.

pharmacokinetics metabolite profiling therapeutic drug monitoring

Enhanced Cytotoxicity: 12-Hydroxynevirapine vs. Parent Nevirapine in SULT-Expressing Cell Models

In TK6 lymphoblastoid cell lines engineered to express sulfotransferase (SULT) isoforms, 12-hydroxynevirapine exhibited higher cytotoxicity than parent nevirapine across all three tested cell lines (TK6, TK6/SULT vector, and TK6/SULT2A1). With nevirapine, no difference in cytotoxicity was observed among the three cell lines, whereas with 12-hydroxynevirapine, TK6/SULT2A1 cells demonstrated greater resistance than TK6 and TK6/SULT vector cells [1]. This cell-line-dependent differential toxicity directly implicates SULT-mediated bioactivation of 12-hydroxynevirapine to the reactive 12-sulfoxynevirapine species as a determinant of cytotoxicity.

cytotoxicity sulfotransferase toxicology adverse drug reaction

Validated LC-MS/MS Retention Time: 12-Hydroxynevirapine vs. Co-Eluting Isomers in Human Plasma

A validated multiple-reaction-monitoring LC-MS/MS method for quantifying five nevirapine oxidative metabolites in human plasma established distinct chromatographic retention times for each positional hydroxyl isomer. Under the validated conditions, 12-hydroxynevirapine eluted at 4.27 minutes, which is clearly resolved from 2-hydroxynevirapine (3.72 min), 3-hydroxynevirapine (5.27 min), 8-hydroxynevirapine (5.73 min), and 4-carboxynevirapine (3.03 min), with the internal standard pirenzepine eluting at 2.30 minutes [1]. The assay demonstrated within- and between-day precision within 12% for all quality control samples, with 12-hydroxynevirapine and other metabolites remaining within 6% of theoretical value after 48-hour autosampler stability testing.

analytical chemistry LC-MS/MS method validation bioanalysis

Sex-Dependent Metabolic Vmax: 12-Hydroxynevirapine vs. Parent Nevirapine in Rat Hepatic Microsomes

In vitro hepatic microsome experiments in rats revealed that 12-hydroxynevirapine is the major metabolite in both sexes. However, the maximum velocity (Vmax) for 12-hydroxynevirapine formation was 15-fold lower in female rat hepatic microsomes compared to male rat hepatic microsomes [1]. This sex-dependent difference in 12-hydroxynevirapine formation rate was more pronounced than the difference observed for total nevirapine metabolism, where Vmax was 2-fold lower in female microsomes. This finding implicates differential regulation of the 12-hydroxylation pathway as a mechanistic contributor to the sex dimorphic profile of nevirapine pharmacokinetics and toxicity observed in both preclinical models and human populations.

sex dimorphism hepatic metabolism enzyme kinetics preclinical toxicology

12-Hydroxy Pathway as Obligate Mediator of Skin Rash: 12-OH-NVP vs. Deuterated Analogue in Rat Model

In a validated Brown Norway rat model of nevirapine-induced skin rash, treatment with 12-hydroxynevirapine directly caused rash, establishing the metabolite as a proximate toxicant. Conversely, a deuterated nevirapine analogue designed to inhibit 12-hydroxylation failed to cause rash [1]. This direct interventional comparison, which eliminated all alternative metabolic pathways, provides definitive evidence that the 12-hydroxynevirapine pathway is uniquely responsible for nevirapine-induced cutaneous idiosyncratic drug reactions. The proposed mechanism involves hepatic P450-mediated formation of a quinone methide from 12-hydroxynevirapine, or alternatively, sulfation of 12-hydroxynevirapine in the skin followed by sulfate elimination to generate the same reactive electrophile locally.

idiosyncratic drug reaction cutaneous toxicity mechanistic toxicology bioactivation

12-Hydroxynevirapine CAS 133627-24-4: Validated Procurement-Read Use Cases


Analytical Reference Standard for LC-MS/MS Bioanalytical Method Validation

As established by Rowland et al. (2007), 12-hydroxynevirapine exhibits a validated retention time of 4.27 minutes under LC-MS/MS conditions that cleanly resolve it from the four other major nevirapine metabolites (2-OH-NVP at 3.72 min, 3-OH-NVP at 5.27 min, 8-OH-NVP at 5.73 min, and 4-carboxy-NVP at 3.03 min) [1]. Procurement of high-purity 12-hydroxynevirapine is essential for laboratories developing or validating bioanalytical methods for quantifying nevirapine metabolite profiles in human plasma, baboon serum, or other biological matrices. The compound serves as an authentic calibration standard for constructing calibration curves over the validated nominal range of 0.010–1.0 mg/L, with demonstrated within- and between-day precision within 12% for all quality control samples and 48-hour autosampler stability within 6% of theoretical value [1].

Mechanistic Toxicology Studies of Idiosyncratic Drug Reactions

The rat model study by Chen et al. (2008) demonstrates that treatment with 12-hydroxynevirapine directly induces skin rash, whereas a deuterated analogue that blocks 12-hydroxylation fails to produce the reaction, conclusively establishing the 12-hydroxy pathway as the obligate mediator of nevirapine-induced cutaneous hypersensitivity [2]. Researchers investigating the mechanisms of immune-mediated adverse drug reactions, reactive metabolite formation, or the development of safer NNRTI candidates with reduced bioactivation liability require authentic 12-hydroxynevirapine as a positive control compound for pathway tracing, adduct formation studies (including hemoglobin and histone adduct detection), and comparative toxicity assessments against novel analogs designed to avoid 12-hydroxylation.

Sex-Dependent Pharmacokinetic and Metabolism Studies

In vitro hepatic microsome experiments in rats reveal that the Vmax for 12-hydroxynevirapine formation is 15-fold lower in female compared to male microsomes, a disparity substantially greater than the 2-fold sex difference observed for total nevirapine metabolism [3]. Given that nevirapine exhibits sex dimorphic profiles in humans with differences in bioavailability, biotransformation, and toxicity, and is a first-choice NNRTI during pregnancy, studies investigating sex-based or pregnancy-related pharmacokinetic variability require quantification of 12-hydroxynevirapine as a key metabolic endpoint. The 15-fold difference in Vmax makes this metabolite a sensitive biomarker for detecting and characterizing sex-dependent differences in nevirapine metabolism in both preclinical species and human populations.

In Vitro Cytotoxicity and SULT-Mediated Bioactivation Assays

As demonstrated in TK6 lymphoblastoid cell models, 12-hydroxynevirapine exhibits enhanced cytotoxicity relative to parent nevirapine across multiple cell lines, with cell-line-dependent differential sensitivity observed in SULT2A1-expressing cells [4]. This cellular system provides a validated platform for assessing sulfotransferase-mediated bioactivation of 12-hydroxynevirapine to the reactive 12-sulfoxynevirapine species. Procurement of 12-hydroxynevirapine enables researchers to conduct competitive sulfonation assays (e.g., co-incubation with dehydroepiandrosterone as a competitive SULT2A1 substrate), glutathione/cysteine adduct formation studies, and comparative cytotoxicity screening of nevirapine analogs designed to minimize SULT-mediated bioactivation. These applications directly support drug discovery programs seeking to develop next-generation NNRTIs with reduced idiosyncratic toxicity liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12-Hydroxynevirapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.